1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is an organic compound often involved in the field of medicinal chemistry. This compound contains a pyrrolopyridine ring, which is a bicyclic structure, attached to a phenylsulfonyl group and a dioxaborolan group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Step 1: The synthesis typically starts with the formation of the pyrrolopyridine core through a cyclization reaction involving a suitable precursor.
Step 2: The phenylsulfonyl group is then introduced using sulfonylation, typically with phenylsulfonyl chloride under basic conditions.
Step 3: Finally, the dioxaborolan group is incorporated using a borylation reaction, often involving bis(pinacolato)diboron in the presence of a catalyst like a palladium complex.
Industrial Production Methods:
Industrial scale production involves optimizing these steps for high yield and purity. Catalysts, solvents, and temperature conditions are carefully controlled to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation, particularly at the dioxaborolan group to form boronic acids.
Reduction: The pyrrolopyridine moiety can be hydrogenated under catalytic conditions.
Substitution: It can participate in various substitution reactions, such as Suzuki-Miyaura cross-coupling, where the dioxaborolan moiety acts as a boron source.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide in the presence of a base can be used.
Reduction: Catalysts like palladium on carbon with hydrogen gas.
Substitution: Palladium catalysts with aryl halides for cross-coupling reactions.
Major Products Formed:
Oxidation: Boronic acids.
Reduction: Hydrogenated pyrrolopyridine derivatives.
Substitution: Various substituted aryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Utilized in Suzuki-Miyaura coupling reactions for the creation of complex organic molecules. Biology:
Used as a molecular probe in biological assays due to its boronic acid derivatives. Medicine:
Investigated for potential as a pharmaceutical intermediate in the synthesis of therapeutic compounds. Industry:
Employed in materials science for the production of advanced materials due to its structural properties.
Wirkmechanismus
1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects primarily through its reactivity in coupling reactions. The dioxaborolan group facilitates the formation of boronic acids, which are crucial intermediates in many organic syntheses. The phenylsulfonyl group adds stability and affects the electronic properties of the compound, aiding in its role in various reactions.
Vergleich Mit ähnlichen Verbindungen
1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness:
The presence of both the phenylsulfonyl group and the dioxaborolan group in this specific configuration gives 1-(phenylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine unique reactivity and stability compared to its analogs. This allows for a broad range of applications, especially in cross-coupling reactions where both functional groups play a critical role.
Happy to dive deeper into any of these sections!
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O4S/c1-18(2)19(3,4)26-20(25-18)15-12-14-10-11-22(17(14)21-13-15)27(23,24)16-8-6-5-7-9-16/h5-13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKIGIMAICWTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.